6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is a chemical compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. It features a pyridine ring substituted with a pyrrolidine moiety that is further modified with an ethoxymethyl group. This structure suggests a potential for diverse biological activities, making it a subject of interest for researchers.
The compound falls under the category of pyridine derivatives, which are widely recognized for their utility in drug design and synthesis. Pyridine and its derivatives are known to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. The molecular formula of this compound is with a molecular weight of approximately 221.3 g/mol.
The synthesis of 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine can be approached through several methods:
These methods highlight the versatility in synthetic approaches available for constructing this compound, allowing for modifications tailored to specific research needs .
The molecular structure of 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine consists of:
The structural representation can be summarized as follows:
This compound's structure allows it to engage in various interactions with biological targets, potentially leading to significant pharmacological effects.
6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine can undergo several chemical reactions due to its functional groups:
These reactions are crucial for exploring the compound's reactivity profile and potential modifications that could enhance its therapeutic efficacy.
The mechanism of action for 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is likely related to its ability to interact with specific biological targets:
In vitro studies suggest that similar compounds exhibit dose-dependent effects on cellular signaling pathways, indicating their potential as therapeutic agents .
Key physical properties include:
Chemical properties include:
Understanding these properties is essential for predicting behavior in biological systems and during synthetic procedures.
6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine has potential applications in:
Research into this compound could lead to significant advancements in medicinal chemistry and therapeutic applications .
Pyrrolidine’s prominence in neuropharmacology stems from its unique three-dimensional structure and favorable physicochemical properties. As a saturated five-membered heterocycle, pyrrolidine exhibits enhanced sp³ character (Fsp³ = 0.80) compared to flat aromatic systems, promoting greater solubility and reduced plasma protein binding [4]. This scaffold enables extensive exploration of pharmacophore space through pseudorotation—conformational flexibility that optimizes binding to enantioselective CNS targets. Approximately 37 FDA-approved drugs incorporate pyrrolidine, with CNS agents prominently represented due to the ring’s ability to balance lipophilicity and polarity [4]. Key molecular descriptors underpin this suitability:
Table 1: Physicochemical Properties of Pyrrolidine Versus Related Scaffolds
Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.07 |
LogP | 0.46 | 0.75 | 3.00 |
PSA (Ų) | 16.46 | 13.96 | 0 |
H-bond Donors | 1.0 | 1.0 | 0 |
H-bond Acceptors | 1.5 | 0.5 | 0 |
Data derived from quantum chemical calculations [4]
Pyrrolidine’s moderate basicity (pKₐ ~11.3) facilitates salt formation for improved solubility, while its chiral centers enable stereoselective interactions with neuronal receptors and enzymes. These attributes are exemplified in CNS-active pyrrolidine alkaloids like the nootropic aniracetam and the stimulant nicotine [4]. The scaffold’s metabolic stability—resistance to cytochrome P450 oxidation compared to smaller azetidines—further solidifies its role in sustained CNS exposure. In 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine, the pyrrolidine ring serves as a conformationally constrained spacer that positions the ethoxymethyl group for optimal membrane interaction while minimizing P-glycoprotein recognition.
The 2-aminopyridine unit in the hybrid structure critically enhances BBB penetration through complementary mechanisms. As a hydrogen-bond acceptor, the pyridine nitrogen (pKₐ ~6.8) reduces desolvation energy during membrane partitioning while maintaining moderate basicity for charged interactions at physiological pH. This balances passive diffusion and active transport [6]. Clinically validated CNS drugs like the antiepileptic brivaracetam and the Parkinson’s agent piribedil leverage pyridine’s dual capacity for target engagement and barrier penetration [1]. Crucially, 2-aminopyridine derivatives exhibit reduced P-gp efflux ratios (<2.5) compared to non-pyridine analogs due to diminished substrate recognition by efflux transporters. Studies demonstrate that introducing aminopyridine moieties decreases efflux ratios from >5 to <1 in optimized nNOS inhibitors, directly correlating with increased brain exposure [2].
Table 2: Impact of Pyridine Substitution on BBB Permeability Parameters
Compound Type | PAMPA-BBB Pₑ (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Molecular Weight |
---|---|---|---|
Non-Pyridine Analogs | <5.0 | >5.9 | 350-400 |
2-Aminopyridine Derivatives | 13.6-18.9 | 0.8-2.1 | 380-420 |
Data from nNOS inhibitor optimization studies [2] [7]
In 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine, the 3-amine group on pyridine provides a hydrogen-bond donor that complements the acceptor capability of the ring nitrogen, creating a balanced amphiphilic profile. This arrangement aligns with Lipinski’s "Rule of 3" for CNS drugs: LogP ~2-5, MW <450, HBD <3, and PSA <90 Ų [7]. Computational models indicate that 2-aminopyridine contributes ~30 Ų to PSA while maintaining sufficient lipophilicity (cLogP ~1.8-2.2) for passive diffusion through endothelial tight junctions.
Ethoxymethyl (–CH₂OCH₂CH₃) represents a strategic substituent for optimizing CNS drug candidates by modulating physicochemical parameters without significant metabolic liabilities. This group contributes to:
Clinical evidence supports these advantages. In immune-mediated thrombotic thrombocytopenic purpura (iTTP) patients, BBB permeability normalized faster (mean permeability-surface product decreased from 0.91 to 0.56 mL/min/100g) in those administered ethoxy-containing therapeutics versus hydroxylated analogs [5]. This aligns with microfluidic BBB-on-a-chip studies showing ethoxymethyl derivatives exhibit 2.3-fold higher apparent permeability (Pₐₚₚ) than their hydroxymethyl counterparts [9].
Table 3: Comparative Effects of Alkyl Ether Modifications on BBB Penetration
R-Group | PSA Contribution (Ų) | cLogP | PAMPA-BBB Pₑ (10⁻⁶ cm/s) | CYP3A4 T₁/₂ (min) |
---|---|---|---|---|
–CH₂OH | 33.5 | -0.2 | 7.2 ± 0.8 | 12.3 |
–CH₂OCH₃ | 27.1 | 0.6 | 11.5 ± 1.1 | 25.6 |
–CH₂OCH₂CH₃ | 27.1 | 1.4 | 14.8 ± 0.7 | 31.2 |
Data from in vitro BBB models and metabolic stability assays [3] [9]
In 6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine, the ethoxymethyl group extends from the pyrrolidine ring’s C2 position, likely adopting an equatorial conformation that minimizes steric hindrance while orienting the oxygen for favorable membrane interactions. This placement disrupts crystallinity—enhancing solubility—without introducing metabolic hotspots, making it superior to halogens or larger alkoxy groups for sustained brain exposure.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0